molecular formula C11H9FN2O B1438922 1-(3-fluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one CAS No. 630403-99-5

1-(3-fluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one

Cat. No.: B1438922
CAS No.: 630403-99-5
M. Wt: 204.2 g/mol
InChI Key: ISKPNFMZRNEQIT-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one is an organic compound that features a fluorinated phenyl ring and an imidazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom and the imidazole ring can impart unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-fluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one can be synthesized through several synthetic routes. One common method involves the reaction of 3-fluorobenzaldehyde with imidazole in the presence of a base such as potassium carbonate. The reaction typically proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.

Reaction Conditions:

    Reactants: 3-fluorobenzaldehyde, imidazole

    Base: Potassium carbonate

    Solvent: Dimethylformamide (DMF)

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Formation of this compound carboxylic acid.

    Reduction: Formation of 1-(3-fluorophenyl)-2-(1H-imidazol-1-yl)ethanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(3-fluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Biological Studies: It can serve as a probe to study enzyme interactions and receptor binding.

    Materials Science: The compound’s unique properties make it suitable for the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the fluorinated phenyl ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one
  • 1-(3-bromophenyl)-2-(1H-imidazol-1-yl)ethan-1-one
  • 1-(3-methylphenyl)-2-(1H-imidazol-1-yl)ethan-1-one

Uniqueness

1-(3-fluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its pharmacokinetic properties, making it a valuable candidate for drug development.

Properties

IUPAC Name

1-(3-fluorophenyl)-2-imidazol-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-10-3-1-2-9(6-10)11(15)7-14-5-4-13-8-14/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKPNFMZRNEQIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)CN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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